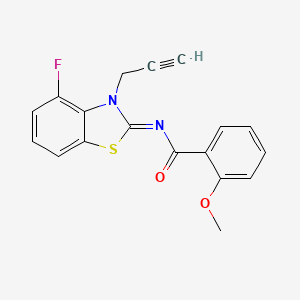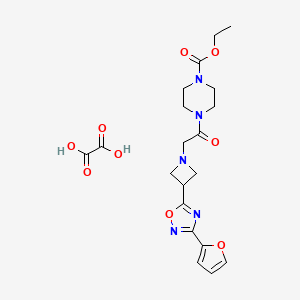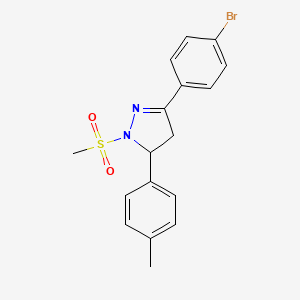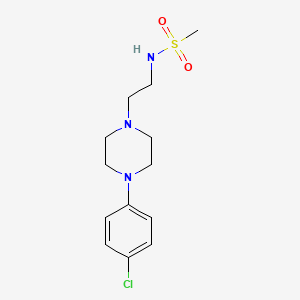![molecular formula C16H16O2 B3017116 1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-one CAS No. 890092-06-5](/img/structure/B3017116.png)
1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-one is an organic compound with the molecular formula C16H16O2. It is known for its unique structural features, which include a methoxy group attached to a phenyl ring and a methyl group attached to another phenyl ring.
Métodos De Preparación
The synthesis of 1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-methylphenol with 4-bromobenzyl chloride in the presence of a base to form the intermediate 4-[(3-methylphenyl)methoxy]benzyl chloride. This intermediate is then reacted with acetyl chloride to yield the final product .
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Specific details of industrial processes are often proprietary and may vary between manufacturers .
Análisis De Reacciones Químicas
1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. .
Major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with NaBH4 results in alcohols .
Aplicaciones Científicas De Investigación
1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: This compound is used in the study of biological pathways and mechanisms.
Medicine: Research into its potential therapeutic effects is ongoing.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-one involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the context of its use, such as in biological or chemical systems .
Comparación Con Compuestos Similares
1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-one can be compared with similar compounds to highlight its uniqueness:
1-(2-Methoxy-4-methylphenyl)ethan-1-one: This compound has a similar structure but differs in the position of the methoxy and methyl groups.
1-{4-[(2-Methylphenyl)methoxy]phenyl}ethan-1-one: Another closely related compound, differing in the position of the methyl group.
3-(4-Methoxy-phenyl)-1-(4-methylphenyl)-2-propyn-1-one: This compound has an additional propynone group, which can significantly alter its reactivity and applications.
These comparisons help to understand the unique features and potential advantages of this compound in various applications.
Propiedades
IUPAC Name |
1-[4-[(3-methylphenyl)methoxy]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-12-4-3-5-14(10-12)11-18-16-8-6-15(7-9-16)13(2)17/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHXJHBIGWIVNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B3017035.png)




![4-[3-(5-Methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B3017040.png)
![[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 2,3-dichlorobenzoate](/img/structure/B3017041.png)



![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3017049.png)
![2-(6-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenethylacetamide](/img/structure/B3017050.png)
![N-(3-ethylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3017052.png)

